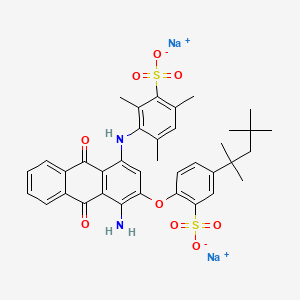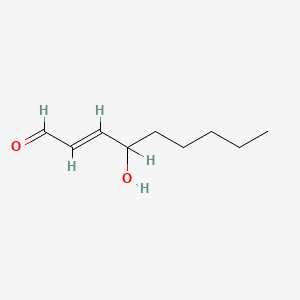
Lithium fluoride
Übersicht
Beschreibung
Lithium fluoride is an inorganic compound with the chemical formula LiF. It is a colorless solid that transitions to white with decreasing crystal size. Its structure is analogous to that of sodium chloride, but it is much less soluble in water. This compound is primarily used as a component of molten salts and has various applications in optics, radiation detectors, and nuclear reactors .
Wirkmechanismus
Target of Action
Lithium fluoride (LiF) primarily targets fluoride conversion reactions . In lithium metal batteries, LiF interacts with the anode and conversion-type cathodes . The fluoride anion receptor of tris (pentafluorophenyl) borane (TPFPB) is another target of LiF .
Mode of Action
LiF’s mode of action is based on its interaction with its targets, resulting in changes in the fluoride conversion reactions . LiF promotes the dissociation of inert this compound and provides a facile “fluorine transport channel” at multiphase interfaces via the formation of solvated F-intermediates . This solid-liquid fluorine conversion mechanism bypasses tough solid-solid conversion and upgrades the fluoride conversion kinetics .
Biochemical Pathways
The biochemical pathways affected by LiF involve the fluoride conversion reactions .
Result of Action
The result of LiF’s action is the achievement of sustained cycling of conversion-type lithium-fluoride batteries with high capacity and energy efficiency . The construction of a solid-liquid channel could bypass tough solid-solid conversion and upgrade the fluoride conversion kinetics .
Action Environment
The action environment of LiF is primarily in the context of lithium metal batteries . Environmental factors that influence LiF’s action, efficacy, and stability include the presence of a fluoride anion receptor of tris (pentafluorophenyl) borane (TPFPB) and the conditions under which the fluoride conversion reactions occur .
Safety and Hazards
Zukünftige Richtungen
Lithium metal batteries based on Li metal anode coupled with conversion-type cathode have emerged to meet the demands of next-generation energy storage technology for large-scale application of powerful electromobility systems . The construction of solid-liquid fluorine channel not only improves the original rough solid-solid contact, but also kinetically promotes the F-sublattice conversion from Li-F to Fe-F structure .
Biochemische Analyse
Biochemical Properties
Lithium fluoride has unique properties, including high mechanical strength and low solubility . It is known to interact with enzymes such as glycogen synthase kinase 3-beta (GSK3B), which is involved in regulating the integrated stress response (ISR), a physiological response to cellular stress . This compound, as an inhibitor of GSK3B, is expected to stimulate eIF2B activity and ameliorate symptoms in certain disorders .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, in lithium metal batteries, this compound is involved in the formation of a high-fluorine-content solid electrolyte interphase layer, which enables very stable Li-metal anode cycling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For example, this compound is reacted with hydrogen fluoride (HF) and phosphorus pentachloride to make lithium hexafluorophosphate Li[PF6], an ingredient in lithium-ion battery electrolyte . The this compound alone does not absorb hydrogen fluoride to form a bifluoride salt .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in the context of lithium metal batteries, the construction of a solid-liquid fluorine channel not only improves the original rough solid-solid contact but also kinetically promotes the F-sublattice conversion from Li-F to Fe-F structure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, lithium as a compound has been studied extensively. For instance, lithium has been shown to have neuroprotective effects in both animal models of Alzheimer’s disease and in randomized controlled trials in Alzheimer’s patients .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, in the production of lithium-ion batteries, this compound is involved in the formation of lithium hexafluorophosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. For instance, in the context of lithium metal batteries, a porous this compound strategy has been proposed to enable efficient carbonate electrolyte engineering .
Subcellular Localization
This compound is known to be involved in the formation of a solid electrolyte interphase layer in lithium metal batteries, which suggests it may have a role at the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium fluoride can be synthesized through several methods. One common method involves the reaction of lithium carbonate with hydrofluoric acid:
Li2CO3+2HF→2LiF+H2O+CO2
Another method involves the reaction of lithium hydroxide with hydrofluoric acid:
LiOH+HF→LiF+H2O
Industrial Production Methods: Industrial production of this compound often involves the use of lithium chloride or lithium acetate dissolved in deionized water, followed by the addition of ammonium fluoride or ammonium bifluoride. The resulting this compound precipitate is filtered, washed, and dried to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium fluoride undergoes various types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, particularly in the context of lithium-ion batteries.
Substitution: this compound can undergo substitution reactions, where the fluoride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: In lithium-ion batteries, this compound can be oxidized to form lithium ions and fluorine gas.
Reduction: this compound can be reduced in the presence of strong reducing agents.
Substitution: Common reagents include halogenating agents and other fluoride sources.
Major Products:
Oxidation: Lithium ions and fluorine gas.
Reduction: Lithium metal and fluoride ions.
Substitution: Various lithium salts depending on the substituting anion
Wissenschaftliche Forschungsanwendungen
Lithium fluoride has numerous scientific research applications:
Chemistry: Used as a flux in the production of ceramics and glasses. It is also a component in the electrolyte of lithium-ion batteries.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to form thin, stable films.
Medicine: Utilized in radiation therapy as a dosimeter to measure radiation exposure.
Industry: Used in the production of aluminum and as a component in molten salt reactors
Vergleich Mit ähnlichen Verbindungen
Sodium fluoride (NaF): Similar in structure but more soluble in water.
Potassium fluoride (KF): Also similar in structure but has different solubility and reactivity properties.
Calcium fluoride (CaF2): Used in optics and has a different crystal structure.
Uniqueness of Lithium Fluoride: this compound is unique due to its low solubility in water, high melting point, and ability to form stable ionic compounds. These properties make it particularly useful in high-temperature applications and as a component in lithium-ion batteries .
Eigenschaften
IUPAC Name |
lithium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.Li/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKHYXIUOZZFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FLi | |
| Record name | lithium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894119 | |
| Record name | Lithium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Lithium fluoride (LiF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5857 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1673 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.134 g/100 g water at 25 °C; soluble in acid, 0.27 G SOL IN 100 ML WATER @ 18 °C; INSOL IN ALCOHOL; SOL IN HYDROGEN FLUORIDE | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.640 g/cu cm | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg at 1047 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cubic crystals (NaCl lattice) or white fluffy powder, Fine white powder | |
CAS No. |
7789-24-4, 12159-92-1, 14885-65-5, 17409-87-9 | |
| Record name | Lithium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (Li(HF2)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (6LiF) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium fluoride (7LiF) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017409879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LITHIUM FLUORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lithium fluoride (LiF) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1485XST65B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
848.2 °C | |
| Record name | LITHIUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/651 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















